1-乙酰基-4-氯-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

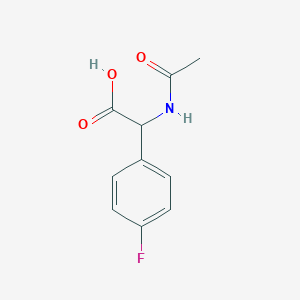

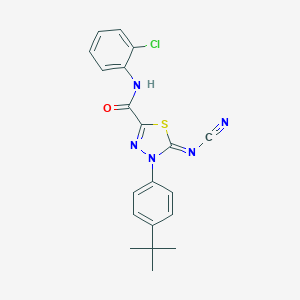

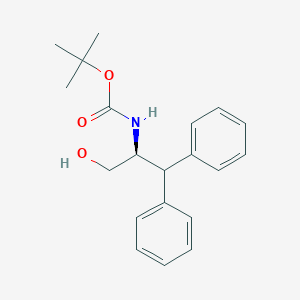

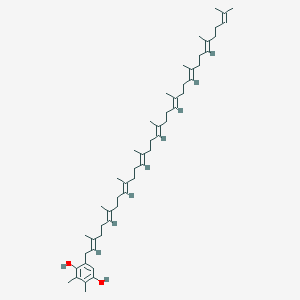

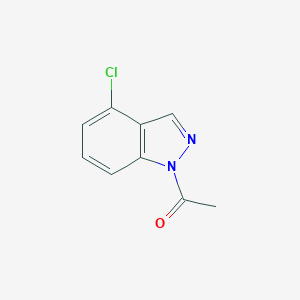

1-Acetyl-4-chloro-1H-indazole is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.6 . It is used for research purposes .

Synthesis Analysis

The synthesis of 1H-indazoles, which includes 1-Acetyl-4-chloro-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis

The molecular structure of 1-Acetyl-4-chloro-1H-indazole comprises of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . These reactions are carried out without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Acetyl-4-chloro-1H-indazole include a molecular weight of 194.6 and a molecular formula of C9H7ClN2O .科学研究应用

Medicinal Applications

- Specific Scientific Field : Medicinal Chemistry

- Summary of the Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .

- Methods of Application or Experimental Procedures : The synthesis of indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Results or Outcomes : Indazoles have been found to be effective in treating various conditions. For example, they can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Anti-inflammatory Agents

- Specific Scientific Field : Pharmacology

- Summary of the Application : Indazoles have been found to have anti-inflammatory properties. They have been used in the search for newer and better drugs for anti-inflammatory therapy .

- Methods of Application or Experimental Procedures : A few new 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential in two different experimental models (Freund’s adjuvant-induced arthritis and carrageenan-induced edema) .

- Results or Outcomes : Certain indazole derivatives were found to possess high anti-inflammatory activity along with minimum ulcerogenic potential .

Anticancer Agents

- Specific Scientific Field : Oncology

- Summary of the Application : Indazole derivatives have been found to possess anticancer properties. They are used in the development of new drugs for cancer treatment .

- Methods of Application or Experimental Procedures : The synthesis of indazole derivatives involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

- Results or Outcomes : Certain indazole derivatives have been found to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .

Synthesis of Heterocyclic Compounds

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : Indazoles are important building blocks for many bioactive natural products and commercially available drugs . They are used in the synthesis of heterocyclic compounds .

- Methods of Application or Experimental Procedures : An electrochemical method for the selective N1-acylation of indazoles has been developed. Indazoles are reduced to indazole anions and H2. A subsequent reaction with acid anhydrides results in selective acylation of the N1-position .

- Results or Outcomes : This procedure can also be applied to the acylation of benzimidazoles and indoles .

Antifungal Agents

- Specific Scientific Field : Mycology

- Summary of the Application : Indazole derivatives have been found to possess antifungal properties. They are used in the development of new drugs for fungal infections .

- Methods of Application or Experimental Procedures : The synthesis of indazole derivatives involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles .

- Results or Outcomes : Certain indazole derivatives have been found to inhibit fungal growth effectively .

Anti-HIV Agents

- Specific Scientific Field : Virology

- Summary of the Application : Indazole derivatives have been found to possess anti-HIV properties. They are used in the development of new drugs for HIV treatment .

- Methods of Application or Experimental Procedures : The synthesis of indazole derivatives involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles .

- Results or Outcomes : Certain indazole derivatives have been found to inhibit HIV replication effectively .

安全和危害

The safety data sheet for 4-Chloro-1H-indazole, a related compound, indicates that it is toxic if swallowed and causes serious eye irritation . It is recommended to wear suitable gloves, eye protection, and protective clothing when handling this compound . The safety and hazards of 1-Acetyl-4-chloro-1H-indazole specifically are not mentioned in the retrieved papers.

属性

IUPAC Name |

1-(4-chloroindazol-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11-12/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYJCQCITQRLLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=N1)C(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505275 |

Source

|

| Record name | 1-(4-Chloro-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-4-chloro-1H-indazole | |

CAS RN |

145439-15-2 |

Source

|

| Record name | 1-(4-Chloro-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B116147.png)